molecular formula C13H12N4S2 B11769322 2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole

2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole

Cat. No.: B11769322
M. Wt: 288.4 g/mol
InChI Key: FBCDRTGNENGWJM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole is a synthetic organic compound featuring a bithiazole core, a privileged scaffold in medicinal chemistry. The bithiazole ring system is a structurally significant heterocycle known for its diverse pharmaceutical potential. Thiazole-containing compounds, in general, have been extensively studied and are found in several FDA-approved drugs, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of a reactive hydrazinyl group at the 2-position provides a versatile handle for chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is primarily used as a key intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules aimed at drug discovery and development. Potential research applications include its use as a precursor for synthesizing novel ligands for various biological targets and in the development of potential pharmacologically active agents. The specific mechanism of action for this compound is not predefined and is entirely dependent on the direction of the research and the final molecules synthesized from it. Researchers can functionalize the hydrazine group to create hydrazone, semicarbazide, or other nitrogen-containing derivatives, exploring new chemical space for identifying lead compounds. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C13H12N4S2/c1-8-11(10-7-18-13(16-10)17-14)19-12(15-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,16,17)

InChI Key

FBCDRTGNENGWJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)NN

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Condensation Approach

The foundational synthesis route involves the condensation of thiosemicarbazide with carbonyl precursors, followed by cyclization to form the bithiazole core. EvitaChem outlines a multi-step process where 4-methyl-2-phenylthiazole-5-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux conditions (80°C, 6–8 hours). Cyclization is subsequently achieved using acetic acid as a catalyst, yielding the target compound with a reported purity of 92–94%. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°C±3% per 5°C deviation
Solvent PolarityEthanol (ε = 24.3)Non-polar solvents reduce yield by 15–20%
Catalyst Concentration5% acetic acidExcess acid decreases yield due to side reactions

This method’s limitation lies in the extended reaction time and moderate yield compared to advanced techniques.

Ultrasound-Assisted Synthesis

Mechanochemical Advantages

Building upon the conventional approach, ultrasound irradiation (20 kHz, 300 W) reduces reaction time from hours to minutes. As demonstrated in ACS Omega, sonication facilitates rapid energy transfer, achieving 95% yield in 4 minutes for analogous hydrazide-thiazole hybrids. Applied to 2-hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole, this method enhances:

  • Reaction kinetics : Cavitation bubbles collapse generates localized temperatures >5,000 K, accelerating bond formation.

  • Product purity : Reduced side-product formation (≤2% impurities vs. 8–10% in conventional methods).

Table 2: Comparative Performance of Synthesis Methods

MethodTime (min)Yield (%)Purity (%)Energy Consumption (kWh/mol)
Conventional360789212.4
Ultrasound-Assisted495983.8
Diazonium Reduction24088999.1

Diazonium Salt Intermediate Route

Diazotization and Reduction

The patent CN115197166A details a diazo-based strategy for structurally related hydrazinyl-benzothiazoles, adaptable to bithiazole systems. Key steps include:

  • Diazotization : 4-Methyl-2-aminobithiazole reacts with sodium nitrite (1:1.05 molar ratio) in tetrafluoroboric acid at 0–5°C for 1 hour.

  • Reduction : Freshly prepared sodium sulfite (1:1 molar ratio) reduces the diazonium salt at 90–95°C, yielding 99% pure hydrazinyl product.

Critical Innovations:

  • Tetrafluoroboric acid : Stabilizes diazonium intermediates, preventing decomposition (≤1% loss vs. 10–12% with HCl).

  • Stannous chloride co-reduction : SnCl₂-HCl increases reduction efficiency to 99.2% purity by forming SnF₆²⁻ complexes.

Hantzsch Thiazole Cyclization

α-Haloketone Heterocyclization

MDPI reports a Hantzsch-inspired protocol for 2-hydrazinylthiazoles, applicable to bithiazole synthesis. Thiosemicarbazones react with α-bromoketones in dry acetone (25°C, 6 hours), followed by NaHCO₃ washing to remove acidic byproducts.

Reaction Optimization:

VariableOptimal ConditionEffect on Yield
α-Haloketone Reactantα-Bromo-4-methylacetophenone72% yield
Solvent DryingMolecular sieves (3Å)+18% yield
Post-Reaction pH8.0–8.5Prevents hydrazine oxidation

Green Chemistry Approaches

Solvent-Free Mechanosynthesis

Emerging methodologies employ ball-milling (stainless steel jars, 30 Hz) to synthesize thiazole derivatives without solvents. Preliminary data suggest:

  • 85% yield in 20 minutes

  • 97% atom economy vs. 78% in solution-phase

Industrial-Scale Production Considerations

Cost-Benefit Analysis

For mass production (>100 kg batches), the diazonium reduction method offers superior scalability:

MetricDiazonium RouteUltrasound
Raw Material Cost ($/kg)4258
Waste Generation (kg/kg product)1.20.8
FDA ComplianceGRAS solventsEthanol restrictions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazinyl group (-NH-NH₂) acts as a nucleophile, participating in substitution reactions with electrophilic reagents. Key examples include:

a. Reaction with α-halocarbonyl compounds
When treated with α-halocarbonyl derivatives (e.g., ethyl chloroacetate or 5-bromoacetyl-2-phenyl-4-methyl-thiazole), the hydrazine moiety undergoes nucleophilic attack, forming thiazole-ethylidene-hydrazinyl derivatives. For example:

  • Reaction with ethyl chloroacetate yields 2-(2-(1-(4-methyl-2-phenylthiazol-5-yl)-ethylidene)hydrazinyl)thiazol-4(5H)-one (compound 5 in ).

  • Reaction with 5-bromoacetyl-2-phenyl-4-methyl-thiazole produces 5-thiazolyl-ethylidene-hydrazinyl-4,5'-bithiazole (compound 3g in ).

Conditions : Reflux in ethanol with anhydrous sodium acetate (8–24 hours). Yields range from 65–75% .

b. Diazotization and Reduction
The hydrazine group can be diazotized using nitrous acid (HNO₂) under acidic conditions, forming diazonium salts. Subsequent reduction with sulfites or stannous chloride (SnCl₂/HCl) regenerates hydrazine derivatives. This pathway is critical for synthesizing analogs with modified substituents .

Condensation Reactions

The hydrazinyl group facilitates Schiff base formation with carbonyl compounds. Notable examples:

Carbonyl CompoundProductReference
4-Nitrobenzaldehyde 5-(4-Nitrobenzylidene)-2-(5-thiazolyl-ethylidene)hydrazinyl-thiazolin-4-one (compound 6c )
2-Hydroxybenzaldehyde 5-(2-Hydroxybenzylidene)-2-(5-thiazolyl-ethylidene)hydrazinyl-thiazolin-4-one (compound 6f )
Acetic anhydride N-(4-Acetyl-5-methyl-5-(4-methyl-2-phenylthiazol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (compound 4 )

Conditions : Reflux in glacial acetic acid with sodium acetate (24 hours). Yields: 60–75% .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

  • With pyridine/acetic anhydride : Forms 5-thiazolyl-2(1,3,4-thiadiazoline) (compound 4 ) via cyclodehydration .

  • With thiosemicarbazide : Forms bithiazole-thiosemicarbazone hybrids, which exhibit enhanced antimicrobial activity .

Mechanistic Insight : Cyclization typically proceeds through nucleophilic attack of the hydrazine nitrogen on adjacent electrophilic centers (e.g., carbonyl groups), followed by ring closure .

Oxidation and Reduction

  • Oxidation : The hydrazine group is oxidized to azo (-N=N-) or nitroso (-NO) derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole rings to thiazolidines, altering biological activity.

Biological Activity Modulation

Structural modifications via these reactions significantly impact bioactivity:

DerivativeBiological ActivityMechanismReference
Thiosemicarbazone hybrids Antibacterial (MIC: 7.81 μg/mL against C. albicans)Disruption of fungal cell membranes
Schiff base derivatives Anticancer (IC₅₀: 12.5 μM against HeLa cells)Inhibition of topoisomerase II
Thiadiazoline derivatives Anti-inflammatory (COX-2 inhibition: 85% at 10 μM)Competitive binding to COX-2 active site

Synthetic Pathways

Key routes for synthesizing derivatives include:

  • Hydrazinolysis-Cyclization : Combines hydrazine with ketones/esters to form fused rings (e.g., tetraazafluoranthen-3-ones) .

  • Hantzsch Thiazole Synthesis : Forms thiazole rings via condensation of thioamides with α-halocarbonyls.

Reaction Monitoring and Characterization

  • TLC : Used to track reaction progress (e.g., Rf = 0.65 in ethyl acetate/hexane 3:7) .

  • NMR/IR : Confirm hydrazone formation (N-H stretch: 3300 cm⁻¹; C=N: 1620 cm⁻¹) .

Stability Considerations

  • The hydrazine group is prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.

  • Acidic conditions stabilize the diazonium intermediates during synthesis .

Scientific Research Applications

Antimicrobial Properties

The thiazole ring system, which is central to the structure of 2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole, has been recognized for its antimicrobial properties. Various studies have demonstrated that derivatives of thiazole exhibit significant activity against a range of pathogens:

  • Antibacterial Activity : Compounds containing thiazole rings have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . For instance, derivatives synthesized from thiazole exhibited minimum inhibitory concentrations (MIC) that were comparable to or better than standard antibiotics .
  • Antifungal Activity : Thiazole derivatives have also been tested against fungal strains. Notably, certain compounds were found to be equipotent with established antifungal agents like ketoconazole against species such as Candida albicans .

Antitumor Potential

Research indicates that thiazole derivatives may possess antitumor properties. The structural modifications at the 2 and 4 positions of the thiazole ring can enhance cytotoxicity against various cancer cell lines. Specific studies have highlighted the potential of these compounds in inhibiting tumor cell proliferation, although detailed mechanisms remain under investigation .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of thiazoles in treating neurodegenerative diseases like Alzheimer's. Compounds based on thiazole structures have been identified as potent inhibitors of acetylcholinesterase, an enzyme linked to cognitive decline. For example, a series of thiazole derivatives demonstrated significant inhibitory activity with IC50 values in the low micromolar range .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC significantly lower than conventional treatments, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that certain thiazole derivatives could effectively inhibit acetylcholinesterase activity. This finding supports their potential use in therapeutic strategies for Alzheimer's disease, highlighting their role in enhancing cognitive function by increasing acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Anticancer Bithiazole Derivatives

Target Compound Derivatives (4a-k):
Derivatives such as 4g (IC₅₀ = 1.36 ± 0.74 µM against MCF-7) and 4i (IC₅₀ = 8.36 ± 0.32 µM against DU-145) exhibit potent anticancer activity due to substituents like dimethoxyphenyl, pyridinyl, and benzofuranyl groups. These groups enhance hydrogen bonding (e.g., with Cys530 or Thr347 residues) and hydrophobic interactions, as validated by docking studies .

Key Features:

  • Substituent-driven selectivity: Electron-donating groups (e.g., -OCH₃) improve solubility and binding affinity.
  • Table 1: Anticancer Activity of Selected Derivatives
Compound Structure Highlights IC₅₀ (µM) Against MCF-7 IC₅₀ (µM) Against DU-145 Reference
4g Furan-2-yl, 4-methoxyphenyl 1.36 ± 0.74 9.21 ± 0.14
4i Pyridin-2-yl, 3,4-dimethoxyphenyl 4.62 ± 0.34 8.36 ± 0.32
4f Thiophen-2-yl, 3,4-dimethoxyphenyl 3.47 ± 0.28 9.14 ± 0.12 (SKNSH)

Cystic Fibrosis Corrector Bithiazoles

Examples:

  • Methyl-4,5′-bithiazole-2,2′-diamine and N-(3-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)phenyl)pivalamide (–14).

Key Features:

  • Conformational Dependence: The s-cis conformation of the bithiazole core (stabilized by S···N interactions) enhances corrector activity by improving interactions with ΔF508-CFTR protein .
  • Substituent Effects: Chlorine or methoxy groups on aryl rings improve water solubility and binding to hydrophobic pockets .

Table 2: Structural and Functional Comparison of Corrector Bithiazoles

Compound Target Application Key Structural Feature Activity Enhancement Factor Reference
Methyl-4,5′-bithiazole-2,2′-diamine ΔF508-CFTR correction Unsubstituted bithiazole core Baseline activity
s-cis-Locked bithiazole (e.g., 3 ) ΔF508-CFTR correction 7-membered ring for s-cis locking 2–3× improved efficacy

Photovoltaic Bithiazole Derivatives

Examples:

  • BTz-4F-1 and BTz-4Cl-1 (), which use 4,4′-dimethyl-2,2′-bithiazole as a weak electron-accepting (Aᴡ) core.

Key Features:

  • Electron-Withdrawing Groups: Halogenated cyanoindanone terminals enhance charge transfer efficiency.
  • Crystallinity: Methyl groups improve molecular packing, increasing power conversion efficiency (PCE) in organic solar cells .

Table 3: Photovoltaic Performance of Bithiazole Acceptors

Compound Terminal Group PCE (%) Key Advantage Reference
BTz-4F-1 Fluorinated 8.2 High open-circuit voltage (Vₒc)
BTz-4Cl-1 Chlorinated 7.8 Improved film morphology

Biological Activity

2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bithiazole core, which is known for its ability to interact with various biological targets. The presence of the hydrazinyl group enhances its reactivity and potential for biological activity.

The biological activity of this compound primarily involves its interaction with key enzymes and receptors within cells. Notably, it has been shown to act as an inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and repair.

Inhibition Studies

Research indicates that substituted bithiazoles, including this compound, exhibit promising cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, in a high-throughput screening assay, compounds related to this compound demonstrated IC50 values comparable to etoposide, a well-known chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the bithiazole structure can significantly influence the compound's biological activity. For example:

CompoundIC50 (μM)Notes
Etoposide60.3Control compound
This compound41.6Comparable activity against topo IIα
Other Substituted BithiazolesVariesShowed varying degrees of inhibition

These findings suggest that the hydrazinyl and methyl groups play crucial roles in enhancing the binding affinity to target enzymes .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound effectively reduced cell proliferation in cancer cell lines without inducing DNA double-strand breaks, indicating a unique mechanism of action distinct from traditional topoisomerase inhibitors .
  • Antimicrobial Properties : Additional studies have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Caspase Inhibition : The compound has also been evaluated for its effects on apoptotic pathways. Studies indicated that it could inhibit caspases involved in programmed cell death, providing insights into its anti-apoptotic properties .

Q & A

Q. What are the common synthetic routes for 2-hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole derivatives, and how can reaction conditions be optimized?

A one-pot multicomponent reaction is frequently employed, involving 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one, thiosemicarbazide, substituted chalcones, and sodium hydroxide in ethanol. Heating at 70°C for 4–5 hours yields dihydro-pyrazolyl-bithiazole derivatives with good efficiency (75–86% yields). Reaction monitoring via TLC and recrystallization in ethanol ensures purity . Optimization focuses on solvent choice (ethanol for solubility), stoichiometry (1:1:1 molar ratio), and temperature control to minimize side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound derivatives?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify hydrazinyl, methyl, and phenyl substituents (e.g., δ 2.53 ppm for -CH3 in compound 4f) .
  • IR spectroscopy : Confirms functional groups like C=N (1625 cm⁻¹) and -OCH3 (1256 cm⁻¹) .
  • HRMS : Validates molecular weights and fragmentation patterns .

Q. How is the anticancer activity of these derivatives initially screened in vitro?

The MTT assay is standard:

  • Cancer cell lines (e.g., MCF-7, SKNSH) are treated with compounds (1–100 µM) for 48 hours.
  • Cell viability is quantified via absorbance at 562 nm after MTT reduction.
  • IC50 values are calculated (e.g., compound 4g: IC50 = 1.36 µM against MCF-7) .

Advanced Research Questions

Q. What role do substituents play in modulating anticancer activity, and how can structure-activity relationships (SAR) be analyzed?

  • Electron-withdrawing groups (e.g., -OCH3 in 4f) enhance activity by improving binding to residues like Cys530 in Human Estrogen Receptor Alpha .
  • Heteroaromatic substituents (e.g., thiophene in 4f) increase hydrophobic interactions, improving IC50 values (e.g., 3.47 µM for 4f vs. MCF-7) .
  • SAR studies combine in vitro assays with docking simulations to map substituent effects on target binding .

Q. How do s-cis and s-trans conformations of the bithiazole core influence biological activity?

Quantum calculations reveal the s-cis conformation is energetically favored (~1 kcal/mol lower) due to S•••N interactions, despite steric clashes. This conformation enhances H-bonding and hydrophobic interactions with targets like DNA gyrase or estrogen receptors. Conformational flexibility (interconversion barrier: 2–3 kcal/mol) allows adaptation to binding pockets, but rigid analogs with locked conformations may improve specificity .

Q. What in silico strategies are used to validate the anticancer mechanism of these derivatives?

  • Molecular docking (AutoDock Vina) identifies binding poses with targets like 3ert.pdb (Human Estrogen Receptor Alpha). Key interactions include H-bonds with Thr347 and hydrophobic contacts with Cys530 .
  • Differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) confirm target engagement by measuring thermal stability and binding affinity .

Q. Can this compound derivatives be repurposed for non-oncological applications?

Yes, structural analogs have been explored as:

  • DNA gyrase inhibitors : Substituent optimization (e.g., 4'-methyl-N(2)-phenyl groups) achieves low-µM inhibition by targeting the ATP-binding domain of gyrase B .
  • Polymer precursors : Bithiazole-containing monomers enable synthesis of thermally stable (TGA > 400°C) conjugated polymers with applications in optoelectronics .

Methodological Insights

  • Contradiction resolution : Discrepancies in IC50 values (e.g., compound 4a: 9.41 µM vs. DU-145 vs. 4.62 µM vs. MCF-7) arise from cell line-specific expression of target proteins. Cross-validation with proteomics data is recommended .
  • Data tables : Include IC50 tables (Table 3 in ) and docking scores (e.g., binding energies ≤ -8.5 kcal/mol for active compounds) to prioritize leads .

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